7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family, characterized by its aromatic properties. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis. The full chemical name indicates the presence of chlorine and fluorine substituents on the benzothiophene scaffold, which can significantly influence its chemical behavior and biological activity.
The compound is classified under the category of halogenated heterocycles due to the presence of halogen atoms (chlorine and fluorine) in its molecular structure. It has a unique Chemical Abstracts Service number (CAS No: 1935353-98-2) and a molecular formula of C9H4ClFO2S, with a molecular weight of approximately 230.65 g/mol .
The synthesis of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves multiple steps:
The molecular structure of 7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid features a benzothiophene core with specific substituents:
InChI=1S/C9H4ClFO2S/c10-7-5(11)2-1-4-3-6(9(12)13)14-8(4)7/h1-3H,(H,12,13)
The presence of the chlorine atom at position 7 and fluorine at position 6 contributes to its unique reactivity and properties .
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo several chemical reactions:
The physical properties include:
The chemical properties are characterized by:
7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in advancing research across multiple scientific disciplines.
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7